

Application Notes and Protocols: Gp91ds-tat in Stroke Animal Models

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Compound of Interest		
Compound Name:	Gp91 ds-tat	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex pathophysiology. A critical component of the injury, particularly during the reperfusion phase, is a massive increase in oxidative stress.[1][2] The NADPH oxidase (NOX) enzyme family, specifically the NOX2 isoform (also known as gp91phox), has been identified as a primary source of reactive oxygen species (ROS) generation following cerebral ischemia.[3][4] Activation of NOX2 in various cells, including microglia, neurons, and endothelial cells, leads to the production of superoxide (O2•-), which contributes to blood-brain barrier (BBB) disruption, inflammation, and neuronal apoptosis.[1][3][5]

Gp91ds-tat is a highly selective, cell-permeable peptide inhibitor designed to target the NOX2 complex.[1][3] It consists of a nine-amino-acid sequence from the gp91phox subunit, which is crucial for its interaction with the cytosolic subunit p47phox, linked to an HIV-tat peptide that facilitates its entry into cells.[3][6][7] By preventing the assembly of the functional NOX2 enzyme complex, Gp91ds-tat effectively reduces ROS production, offering a targeted therapeutic strategy to mitigate ischemic brain injury.[3]

Mechanism of Action

Under ischemic and reperfusion conditions, the NOX2 enzyme complex is assembled and activated. The catalytic subunit, NOX2 (gp91phox), associates with p22phox in the membrane.



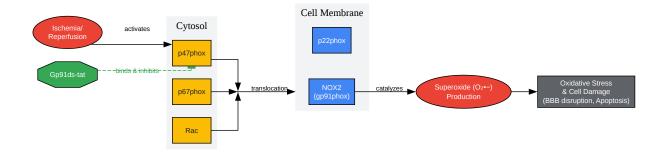
Methodological & Application

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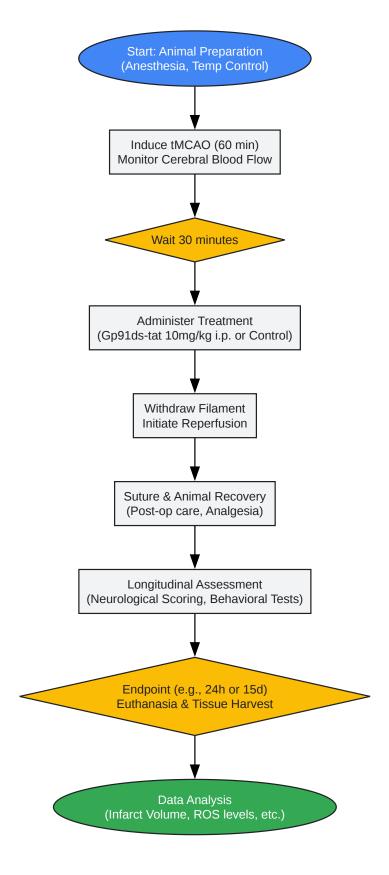
Upon stimulation, cytosolic regulatory subunits, including p47phox, p67phox, and Rac GTPase, translocate to the membrane and bind to the gp91phox-p22phox heterodimer to form the active enzyme.[4] This complex then transfers an electron from NADPH to molecular oxygen to produce superoxide.

Gp91ds-tat acts as a competitive inhibitor. Its gp91ds sequence mimics the binding site on NOX2 for p47phox.[3] By binding to p47phox, it prevents this crucial regulatory subunit from docking with NOX2, thereby inhibiting the assembly and activation of the entire complex.[3] This targeted inhibition reduces the burst of superoxide production that leads to downstream cellular damage.[3]









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